3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Overview
Description
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a complex organic compound that features a pyrrolidine ring fused to an indazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methylpyrrolidine with an appropriate indazole derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate, and may require catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH is crucial to ensure the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. For example, it can bind to nicotinic acetylcholine receptors, modulating neurotransmitter release and affecting neuronal activity .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Shares the pyrrolidine ring but differs in the rest of the structure.
Pyrrolidine-2,5-diones: Contains a similar pyrrolidine ring but with different functional groups.
Prolinol: Another pyrrolidine derivative with distinct chemical properties.
Uniqueness
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its fused indazole structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H20N4 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C12H20N4/c1-16-7-3-6-10(16)12-11-8(13)4-2-5-9(11)14-15-12/h8,10H,2-7,13H2,1H3,(H,14,15) |
InChI Key |
ZVFZUUAVIAYGQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=NNC3=C2C(CCC3)N |
Origin of Product |
United States |
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